molecular formula C18H16O3 B1207006 (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone CAS No. 10454-62-3

(4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone

Cat. No.: B1207006
CAS No.: 10454-62-3
M. Wt: 280.3 g/mol
InChI Key: XAQBOJLRKOBRFJ-UHFFFAOYSA-N
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Description

(2-Isopropyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone is a member of benzofurans.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research shows that derivatives of (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Ashok et al. (2017) synthesized new substituted methanones and found them to have significant antibacterial and antifungal activities (Ashok et al., 2017). Similarly, Aswathanarayanappa et al. (2012) reported the synthesis of 5-phenyl-1-benzofuran-2-yl derivatives, which exhibited promising antimicrobial and antioxidant activities (Aswathanarayanappa et al., 2012).

Synthesis Techniques

Innovative synthesis techniques for derivatives of this compound have been developed. Fan et al. (2017) described a photoinduced rearrangement method for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones, which offered a novel procedure without using transition metals or oxidants (Fan et al., 2017). Additionally, Luo and Naguib (2012) presented a synthetic approach for creating selective receptor agonists using similar compounds (Luo & Naguib, 2012).

Molecular Docking and Biological Properties

Molecular docking studies have been conducted to understand the biological properties of these compounds. Rashmi et al. (2014) synthesized novel derivatives and performed docking studies to support their antimicrobial and antioxidant properties (Rashmi et al., 2014). Shankar et al. (2016) also conducted similar studies, revealing potent antibacterial and antifungal activities (Shankar et al., 2016).

Dielectric and Thermal Properties

The dielectric and thermal properties of compounds related to this compound have been studied. Çelik and Coskun (2018) synthesized a methacrylate polymer with related structures and analyzed its thermal behavior and dielectric measurements (Çelik & Coskun, 2018).

Cancer Cell Line Studies

These compounds have also been tested for their effects on cancer cell lines. Shankar et al. (2018) evaluated novel derivatives for their antimicrobial activity and cytotoxicity against human cervical cancer cell lines (Shankar et al., 2018).

Properties

CAS No.

10454-62-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(4-hydroxyphenyl)-(2-propan-2-yl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C18H16O3/c1-11(2)18-16(14-5-3-4-6-15(14)21-18)17(20)12-7-9-13(19)10-8-12/h3-11,19H,1-2H3

InChI Key

XAQBOJLRKOBRFJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

10454-62-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone
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